3,4-Diphenylbutanoic acid 3,4-Diphenylbutanoic acid
Brand Name: Vulcanchem
CAS No.: 4374-49-6
VCID: VC8415755
InChI: InChI=1S/C16H16O2/c17-16(18)12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,17,18)
SMILES: C1=CC=C(C=C1)CC(CC(=O)O)C2=CC=CC=C2
Molecular Formula: C16H16O2
Molecular Weight: 240.3 g/mol

3,4-Diphenylbutanoic acid

CAS No.: 4374-49-6

Cat. No.: VC8415755

Molecular Formula: C16H16O2

Molecular Weight: 240.3 g/mol

* For research use only. Not for human or veterinary use.

3,4-Diphenylbutanoic acid - 4374-49-6

Specification

CAS No. 4374-49-6
Molecular Formula C16H16O2
Molecular Weight 240.3 g/mol
IUPAC Name 3,4-diphenylbutanoic acid
Standard InChI InChI=1S/C16H16O2/c17-16(18)12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,17,18)
Standard InChI Key JOBZTAYSABJDKN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC(CC(=O)O)C2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)CC(CC(=O)O)C2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

3,4-Diphenylbutanoic acid belongs to the class of aryl-substituted carboxylic acids. Its molecular structure features a four-carbon chain terminating in a carboxylic acid group, with phenyl groups attached to the third and fourth carbons. The IUPAC name, molecular formula, and molecular weight are summarized below:

PropertyValue
IUPAC Name3,4-diphenylbutanoic acid
Molecular FormulaC₁₆H₁₆O₂
Molecular Weight240.30 g/mol

The presence of two aromatic rings imparts significant steric bulk and influences the compound’s reactivity, particularly in stereoselective transformations .

Synthetic Routes and Methodologies

A prominent synthetic strategy for 3,4-diphenylbutanoic acid derivatives involves phase-transfer catalysis (PTC), a method celebrated for its operational simplicity and high diastereoselectivity. In a landmark study, N-(diphenylmethylene)benzylamine (1) was reacted with esters of cinnamic acid (2) under PTC conditions to yield alkyl threo-4-[(diphenylmethylene)amino]-3,4-diphenylbutanoates (3) . Subsequent acid hydrolysis of these intermediates produced threo-4-amino-3,4-diphenylbutanoic acid, a structurally related compound with potential biological activity (Scheme 1).

Scheme 1: Synthesis of Threo-4-Amino-3,4-Diphenylbutanoic Acid

  • Reaction Setup: N-(Diphenylmethylene)benzylamine and cinnamate esters undergo conjugate addition under phase-transfer conditions.

  • Diastereoselectivity: The reaction proceeds with high stereochemical control, favoring the threo configuration.

  • Hydrolysis: Acidic cleavage of the imine group in the adducts yields the target amino acid derivative.

This method contrasts with earlier approaches that relied on harsh reagents or low-yielding steps, highlighting the efficiency of modern PTC protocols .

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its carboxylic acid moiety and aromatic substituents. Key transformations include:

  • Esterification: The carboxylic acid group can be converted to esters for improved solubility or further functionalization.

  • Electrophilic Aromatic Substitution: The phenyl rings undergo halogenation or nitration under standard conditions, enabling diversification of the aromatic framework.

  • Reduction: Selective reduction of the carboxylic acid to an alcohol remains challenging due to the compound’s steric hindrance but has been achieved using lithium aluminum hydride (LiAlH₄) in controlled settings .

Applications in Organic Synthesis

3,4-Diphenylbutanoic acid serves as a versatile building block in asymmetric synthesis. Its rigid structure facilitates the construction of chiral centers, particularly in the preparation of β-amino acids and peptidomimetics. The threo-4-amino derivative, synthesized via the aforementioned PTC route, is a promising candidate for developing enzyme inhibitors or antimicrobial agents, though detailed biological studies remain pending .

Comparative Analysis with Structural Analogs

The compound’s uniqueness becomes evident when compared to simpler analogs:

  • 4-Phenylbutanoic Acid: Lacks the second phenyl group, reducing steric hindrance and altering reactivity in nucleophilic substitutions.

  • Diphenylacetic Acid: Features phenyl groups on adjacent carbons, resulting in distinct conformational dynamics and solubility profiles.

The dual phenyl groups in 3,4-diphenylbutanoic acid enhance its capacity to participate in π-π interactions, making it valuable in crystal engineering and supramolecular chemistry .

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